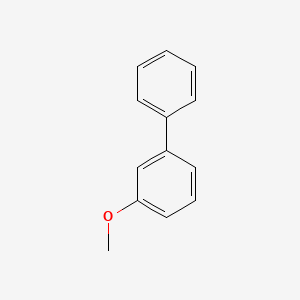

3-Methoxybiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86603. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMIWCAOEFUBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292969 | |

| Record name | 3-Methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113-56-6 | |

| Record name | 3-Methoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYBIPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxybiphenyl chemical properties and structure

<-1> ## An In-depth Technical Guide to 3-Methoxybiphenyl: Structure, Properties, and Synthetic Strategies

Introduction

This compound is a pivotal organic compound characterized by a biphenyl skeleton substituted with a methoxy group at the 3-position. This seemingly simple molecule serves as a versatile and highly valuable building block in the synthesis of a wide array of complex organic structures. Its unique electronic and steric properties, conferred by the interplay between the two phenyl rings and the electron-donating methoxy group, make it a substrate of significant interest in medicinal chemistry, materials science, and fine chemical synthesis.[1] This guide offers an in-depth exploration of the core chemical properties, structural nuances, and modern synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of two phenyl rings linked by a C-C single bond, with a methoxy (-OCH₃) group attached to one of the rings at the meta-position. This arrangement dictates its chemical behavior and physical characteristics.

Structural Analysis

The biphenyl core is not strictly planar in the gas phase or in solution due to steric hindrance between the ortho-hydrogens on adjacent rings. This leads to a torsional or dihedral angle between the planes of the two rings. The methoxy group, being an electron-donating group through resonance and weakly electron-withdrawing through induction, influences the electron density of the substituted ring, activating it towards electrophilic substitution, primarily at the ortho and para positions relative to the methoxy group. This electronic influence is a key determinant in its reactivity and application as a synthetic intermediate.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum will typically show a characteristic singlet for the methoxy protons (-OCH₃) around 3.8 ppm. The aromatic protons will appear as a complex multiplet in the range of 6.8-7.6 ppm.

-

¹³C NMR: The carbon spectrum will display a signal for the methoxy carbon around 55 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with the carbon attached to the methoxy group appearing further downfield.[2]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum shows a prominent molecular ion (M⁺) peak at m/z 184, corresponding to its molecular weight. Key fragmentation patterns often involve the loss of a methyl radical (CH₃) or a formyl radical (CHO).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C-O stretching of the ether linkage (around 1250 cm⁻¹), and C=C stretching of the aromatic rings (around 1600 and 1480 cm⁻¹).[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 2113-56-6 | [3][4] |

| Molecular Formula | C₁₃H₁₂O | [3][4] |

| Molecular Weight | 184.24 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 88-90 °C | [6][7] |

| Boiling Point | 140 °C at 5 mmHg | [1][6][7] |

| Density | 1.08 g/cm³ | [6][7] |

| Solubility | Soluble in common organic solvents like ethanol, ether, and toluene. | |

| SMILES | COC1=CC=CC(=C1)C2=CC=CC=C2 | [8] |

| InChIKey | KQMIWCAOEFUBQK-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Mechanistic Perspective

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. For this compound, palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods. Understanding the causality behind the choice of reaction is critical for optimizing yield and purity.

Preferred Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for synthesizing this compound due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.[9][10] The reaction couples an organoboron species with an organic halide.[9]

Reaction Scheme: (3-Methoxyphenyl)boronic acid + Bromobenzene → this compound

The choice of this pathway is driven by several factors:

-

Stability and Low Toxicity: Boronic acids are generally stable, crystalline solids that are less toxic and easier to handle than many other organometallic reagents.[11]

-

Reaction Conditions: The reaction proceeds under relatively mild conditions and is often tolerant of aqueous media, aligning with green chemistry principles.[10][12]

-

Catalyst Efficiency: A wide range of highly efficient palladium catalysts and ligands are available, allowing for high turnover numbers and yields.[10][13]

The catalytic cycle, a self-validating system, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., bromobenzene).[9]

-

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[9][11]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[9]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound CAS#: 2113-56-6 [m.chemicalbook.com]

- 7. 2113-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. PubChemLite - this compound (C13H12O) [pubchemlite.lcsb.uni.lu]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 3-Methoxybiphenyl (CAS No. 2113-56-6)

Abstract

This compound, also known as 3-phenylanisole, is a pivotal chemical intermediate whose structural motif is a cornerstone in the development of advanced materials and complex pharmaceutical agents.[1] This biphenyl ether derivative, characterized by the CAS number 2113-56-6, serves as a versatile building block in organic synthesis, particularly in the construction of molecules with tailored electronic, optical, and biological properties.[1] Its utility spans from the synthesis of liquid crystals and organic semiconductors to its role as a foundational scaffold for pharmacologically active compounds.[1] This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, robust synthesis methodologies such as the Suzuki-Miyaura and Negishi couplings, key chemical transformations, and critical applications, with a focus on providing researchers and drug development professionals with actionable, field-proven insights.

Core Physicochemical & Spectral Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis and material science. This compound is a solid at room temperature with a distinct spectral signature that is critical for its identification and characterization.[2]

Physical & Chemical Properties

The key quantitative data for this compound are summarized below, providing a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 2113-56-6 | [3] |

| Molecular Formula | C₁₃H₁₂O | [1][3] |

| Molecular Weight | 184.23 g/mol | [1][3] |

| IUPAC Name | 1-methoxy-3-phenylbenzene | [3] |

| Melting Point | 88-90 °C | [4] |

| Boiling Point | 140 °C at 5 mmHg | [1] |

| Density | 1.03 g/cm³ | [4] |

| XLogP3 | 3.6 | [3][5] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 2 | [4] |

Structural Representation

The chemical structure of this compound forms the basis of its reactivity and applications.

Caption: Chemical structure of this compound (CAS 2113-56-6).

Spectral Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound. Key spectral information is available through public databases.[3]

-

¹³C NMR Spectra: Confirms the presence of 13 unique carbon environments.[3]

-

Mass Spectrometry (GC-MS): Typically shows a molecular ion peak (M+) at m/z 184, corresponding to its molecular weight.[3]

-

Infrared (IR) Spectra: Displays characteristic peaks for C-O ether stretching and aromatic C-H and C=C bonds.[3]

Synthesis Methodologies: Forging the Biaryl Bond

The construction of the C-C bond linking the two aryl rings is the central challenge in synthesizing biphenyl derivatives. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, functional group tolerance, and broad applicability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for synthesizing biaryls.[6] It involves the coupling of an aryl halide or triflate with an organoboron compound, typically a boronic acid, catalyzed by a palladium(0) complex.[7]

Causality in Protocol Design: The choice of catalyst, base, and solvent system is critical for achieving high yields. Palladium(II) precursors like Pd(OAc)₂ are often used as they are reduced in situ to the active Pd(0) catalyst.[7] The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid.[6][8] A biphasic solvent system (e.g., Toluene/Ethanol/Water) is often employed to dissolve both the organic substrates and the inorganic base.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative procedure and may require optimization.

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 3-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[8]

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 3:1:1 ratio).

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Negishi Coupling

The Negishi coupling is another highly effective method for forming C-C bonds, which couples an organic halide with an organozinc compound.[10][11] It is particularly valuable for its high functional group tolerance and reactivity.[10]

Causality in Protocol Design: The key reagent is the organozinc species (e.g., Phenylzinc chloride), which can be prepared beforehand or generated in situ. Palladium or nickel catalysts are used to facilitate the coupling.[10] The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination.[12] The choice of phosphine ligands can be critical in optimizing yield and preventing side reactions.[12]

Detailed Experimental Protocol: Negishi Coupling

-

Organozinc Preparation (if not commercial): Prepare Phenylzinc chloride by reacting phenylmagnesium bromide with zinc chloride (ZnCl₂) in an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere.

-

Inert Atmosphere Setup: To a separate, oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and 3-bromoanisole (1.0 equiv) in anhydrous THF.

-

Coupling Reaction: Slowly add the Phenylzinc chloride solution (1.1 equiv) to the flask at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Applications in Research & Drug Development

The utility of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures.[1]

Pharmaceutical Scaffolding

The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The 3-methoxy group provides a handle for further functionalization or can act as a key pharmacophoric element through hydrogen bonding or metabolic interactions.

-

Anticancer & Antioxidant Agents: Derivatives of methoxy-substituted biphenyls and related heterocyclic systems have been synthesized and investigated for their biological activities.[13][14] For instance, studies have shown that certain 1,3,4-thiadiazole derivatives incorporating a 3-methoxyphenyl substituent exhibit cytotoxic activity against breast cancer cell lines.[13] Similarly, other methoxyphenyl derivatives have shown promise as antioxidants.[14] The this compound core provides a lipophilic scaffold that can be elaborated to target specific biological pathways.

Materials Science

The rigid, aromatic structure of the biphenyl core is highly desirable in materials science for creating compounds with specific optical and electronic properties.

-

Liquid Crystals: The this compound unit has been incorporated into molecules designed to form liquid crystal phases, which are essential for display technologies.[1] Specifically, it has been used in the study of twist-bend liquid crystal phases.[15]

-

Organic Electronics: As a building block for larger conjugated systems, it plays a role in the synthesis of organic semiconductors and materials for optoelectronic devices.[1]

Caption: Logical relationships of this compound as a core intermediate.

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3]

GHS Hazard Identification

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H318: Causes serious eye damage[3]

-

H335: May cause respiratory irritation[3]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[16][17]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][18]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[18] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][17]

Conclusion

This compound (CAS 2113-56-6) is more than a simple aromatic compound; it is a strategic synthetic intermediate with significant value in both academic research and industrial development. Its straightforward synthesis via robust palladium-catalyzed methods like the Suzuki and Negishi couplings allows for its ready incorporation into complex molecular designs. For professionals in drug discovery and materials science, a comprehensive understanding of its properties, synthesis, and reactivity is crucial for leveraging its potential to create next-generation pharmaceuticals, liquid crystals, and electronic materials. Adherence to strict safety protocols is mandatory to mitigate the associated health hazards. As the demand for sophisticated organic molecules continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

- 2113-56-6 | CAS D

-

This compound | C13H12O | CID 257971 - PubChem. (URL: [Link])

- SAFETY D

-

This compound - MySkinRecipes. (URL: [Link])

-

This compound CAS#: 2113-56-6 • ChemWhat. (URL: [Link])

-

Supporting Information Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis - The Royal Society of Chemistry. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

This compound (C13H12O) - PubChemLite. (URL: [Link])

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (URL: [Link])

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (URL: [Link])

- Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google P

-

Negishi coupling - Wikipedia. (URL: [Link])

-

3-Hydroxy-5-methoxybiphenyl | C13H12O2 | CID 12000323 - PubChem. (URL: [Link])

-

ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. (URL: [Link])

-

The Chemical Reactivity and Applications of 3-Methoxybenzylamine. (URL: [Link])

-

This compound - LookChem. (URL: [Link])

-

This compound, min 96%, 1 gram - CP Lab Safety. (URL: [Link])

-

Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf - White Rose Research Online. (URL: [Link])

-

Some natural products and drug molecules containing biphenyl and stilbene moieties - ResearchGate. (URL: [Link])

-

Negishi Coupling - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed. (URL: [Link])

-

The Utility of 3-Methoxybenzaldehyde as a Chemical Intermediate. (URL: [Link])

-

On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - MDPI. (URL: [Link])

-

Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. (URL: [Link])

-

Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning - ChemRxiv. (URL: [Link])

-

Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones - Bucknell Digital Commons. (URL: [Link])

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (URL: [Link])

-

The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

-

research in chemical intermediate - ResearchGate. (URL: [Link])

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2113-56-6 | CAS DataBase [m.chemicalbook.com]

- 3. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. PubChemLite - this compound (C13H12O) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of 3-Methoxybiphenyl

Section 1: Introduction and Overview

3-Methoxybiphenyl, also known by its IUPAC name 1-methoxy-3-phenylbenzene, is an aromatic ether with a biphenyl backbone.[1] This molecular scaffold is of significant interest to researchers in materials science and drug development. It serves as a key intermediate in the synthesis of advanced materials such as liquid crystals for display technologies and organic semiconductors.[2] Furthermore, its structural motifs are incorporated into complex molecules with potential biological activity, making it a valuable building block in the development of novel pharmaceuticals.[2]

An accurate understanding of the physical properties of this compound is paramount for its effective use. These properties dictate the conditions required for synthesis, purification, formulation, and storage, and provide a crucial benchmark for assessing substance purity. This guide provides a comprehensive examination of the core physicochemical properties of this compound, supported by detailed, field-proven protocols for their experimental determination.

The following table summarizes the key physical properties of this compound for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2113-56-6 | [1][2] |

| Molecular Formula | C₁₃H₁₂O | [1][2][3] |

| Molecular Weight | 184.23 g/mol | [1] |

| Appearance | Solid at room temperature | Inferred from melting point |

| Melting Point | 88-90 °C | [4][5] |

| Boiling Point | 140 °C at 5 mmHg293.4 °C at 760 mmHg | [2][4][5][6] |

| Density | 1.08 g/cm³ | [2][4][5] |

| Refractive Index | 1.6070-1.6100 (for molten state) | [4][5] |

Section 2: Core Physicochemical Properties

Identification and Nomenclature

-

IUPAC Name: 1-methoxy-3-phenylbenzene[1]

-

Synonyms: 3-phenylanisole, m-phenylanisole, 1,1'-Biphenyl, 3-methoxy-[1][6]

Structural and Molecular Data

-

Molecular Weight: 184.23 g/mol [1]

-

Appearance: Based on its melting point of 88-90 °C, this compound exists as a solid at standard room temperature.[4][5]

Thermal Properties

-

Melting Point: The melting point is consistently reported in the range of 88-90 °C.[4][5] A sharp melting range within this window is a strong indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting point range.[7]

-

Boiling Point: The boiling point is reported as 140 °C under a reduced pressure of 5 mmHg.[2][4][5] The boiling point at atmospheric pressure (760 mmHg) is 293.4 °C.[6] For compounds with high boiling points, determination under vacuum is a standard practice. This technique prevents thermal decomposition that can occur at the higher temperatures required for boiling at atmospheric pressure.

Other Physical Constants

-

Refractive Index: The refractive index is reported in the range of 1.6070 to 1.6100.[4][5] As the compound is a solid at room temperature, this value corresponds to the molten liquid state and is measured at a specified temperature (e.g., n20/D).

Solubility Profile

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation.

-

Mass Spectrometry (MS): In GC-MS analysis, this compound is expected to show a prominent molecular ion peak (M+) at m/z 184.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-O-C stretching vibrations for the ether linkage, C-H stretching for the aromatic rings, and C=C stretching absorptions typical of the benzene rings.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methoxy (-OCH₃) group protons, typically in the 3.8 ppm region.[9]

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and a signal for the methoxy carbon.[1]

-

Section 3: Experimental Determination of Physical Properties

The empirical validation of physical properties is a cornerstone of chemical research. The following protocols are designed to be self-validating and provide an authoritative basis for characterization.

Protocol for Melting Point Determination (Capillary Method)

Principle: The melting point of a pure crystalline solid is a sharp, reproducible thermal property. This protocol uses a heated metal block apparatus to slowly raise the temperature of a small sample packed in a capillary tube, allowing for precise observation of the melting range. A narrow range (0.5-1.0°C) is indicative of high purity.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals gently with a spatula.[10]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[7][10]

-

Rapid Approximation (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a rough estimate.[7] Allow the apparatus to cool at least 20-30 °C below this approximate value before proceeding.

-

Accurate Determination: Set the starting temperature to ~15 °C below the expected melting point (88 °C). Set a slow ramp rate of 1-2 °C per minute.[7][10] A slow rate is critical for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[10]

-

-

Reporting: Report the result as a melting point range (T₁ - T₂). For pure this compound, this should be within the 88-90 °C range.

Caption: Workflow for melting point determination.

Protocol for Boiling Point Determination (Micro/Thiele Tube Method)

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12] The Thiele tube method is a micro-scale technique ideal for small sample quantities, which uses a circulating oil bath to ensure uniform heating.[13] The boiling point is observed when the pressure of the trapped vapor inside an inverted capillary equals the external pressure.

Methodology:

-

Sample Preparation: Place 0.2-0.5 mL of molten this compound into a small test tube (e.g., a 75x12 mm Durham tube).

-

Capillary Insertion: Obtain a standard melting point capillary tube. Seal one end using a flame. Place the capillary tube into the liquid sample with the open end down.[12][13]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[13]

-

Thiele Tube Setup: Insert the thermometer assembly into a Thiele tube containing mineral oil. The oil level must be above the side arm to allow for proper convection, and the sample should be positioned near the center of the main tube.[13]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun.[13] This design creates a convection current, ensuring uniform temperature distribution without the need for stirring.

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[12]

-

Cooling and Recording: Once a vigorous stream of bubbles is observed, remove the heat source. The bubbling will slow and stop as the apparatus cools. The exact boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12][13] This is the point where the external pressure overcomes the internal vapor pressure.

-

Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary for standardization.

Caption: Workflow for micro boiling point determination.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining equilibrium solubility.[14] It involves generating a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period, ensuring that equilibrium is reached between the dissolved and undissolved states.

Methodology:

-

Preparation: To several vials, add a precisely weighed amount of the chosen solvent (e.g., water, ethanol, toluene).

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15] Preliminary experiments can determine the minimum time required.[16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This is best achieved by centrifugation, followed by filtration through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.[8]

-

Quantification:

-

Accurately dilute a known volume or weight of the clear filtrate with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.[8]

-

-

Calculation and Reporting: Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units of mg/mL or mol/L at the specified temperature. It is recommended to perform at least three replicate determinations.[16]

Caption: Workflow for equilibrium solubility determination.

Section 4: Safety, Handling, and Storage

Safety: According to GHS classifications, this compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5] The recommended storage condition is room temperature.[4][5]

Section 5: Conclusion

This compound is a compound with significant utility in applied chemical sciences. The physical properties detailed in this guide—including its melting point, boiling point, and density—serve as critical parameters for its practical application and quality control. The provided experimental protocols offer researchers and drug development professionals robust, validated methodologies for verifying these properties in-house. Adherence to these rigorous analytical practices ensures the reliability and reproducibility of research and development outcomes involving this versatile chemical intermediate.

References

-

Synthesis of 3-methoxy biphenyl . PrepChem.com. [Link]

-

Determination of Boiling Point of Organic Compounds . GeeksforGeeks. (2025-07-23). [Link]

-

This compound | C13H12O | CID 257971 . PubChem - NIH. [Link]

-

This compound . MySkinRecipes. [Link]

-

4.3: Melting Point Determination Procedure . Chemistry LibreTexts. (2025-08-20). [Link]

-

Determination of Boiling Point (B.P) . Vijay Nazare via Weebly. [Link]

-

Melting point determination . University of Calgary. [Link]

-

Measuring the Melting Point . Westlab Canada. (2023-05-08). [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. (2022-05-05). [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental . University of Technology, Iraq. (2021-07-16). [Link]

-

Experiment 1 - Melting Points . University of Missouri–St. Louis. [Link]

-

Biphenyl, 3,3'-dimethyl . Organic Syntheses Procedure. [Link]

-

Micro Boiling Point Determination . chymist.com. [Link]

-

3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 . PubChem - NIH. [Link]

-

experiment (1) determination of melting points . University of Technology, Iraq. (2021-09-19). [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . ACS Publications. (2019-02-14). [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . World Health Organization. (2018-07-02). [Link]

-

This compound . LookChem. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility . ResearchGate. [Link]

-

Procedure for solubility testing of NM suspension . (2016-05-28). [Link]

-

Supporting Information . AWS. [Link]

-

3-Hydroxy-5-methoxybiphenyl | C13H12O2 | CID 12000323 . PubChem - NIH. [Link]

-

Supporting Information Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis . The Royal Society of Chemistry. [Link]

-

This compound (C13H12O) . PubChemLite. [Link]

-

SAFETY DATA SHEET . Thermo Fisher Scientific. (2025-09-07). [Link]

-

3-(3-Methoxyphenyl)benzaldehyde | C14H12O2 | CID 2759545 . PubChem. [Link]

-

4-Methoxybiphenyl | C13H12O | CID 11943 . PubChem. [Link]

-

This compound, min 96%, 1 gram . CP Lab Safety. [Link]

-

On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene . MDPI. [Link]

Sources

- 1. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2113-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 2113-56-6 [m.chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. benchchem.com [benchchem.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. materialneutral.info [materialneutral.info]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. fishersci.com [fishersci.com]

3-Methoxybiphenyl molecular weight and formula

An In-depth Technical Guide to 3-Methoxybiphenyl: Synthesis, Characterization, and Applications

Abstract

This compound, a substituted aromatic ether, serves as a pivotal intermediate in the synthesis of advanced materials and complex pharmaceutical agents. Its unique structural scaffold, featuring a biphenyl core with a strategically placed methoxy group, imparts desirable electronic and steric properties for applications ranging from liquid crystal displays to organic electronics. This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, a robust laboratory-scale synthesis protocol, modern analytical characterization techniques, and key applications. The content is intended for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the handling and utilization of this versatile compound.

Core Molecular and Physicochemical Properties

This compound, also known by its IUPAC name 1-methoxy-3-phenylbenzene, is an organic compound that belongs to the class of biphenyls and anisoles.[1] Its fundamental properties are critical for its application in synthesis and materials science. The biphenyl moiety provides a rigid, conjugated backbone, while the methoxy group (-OCH₃) acts as an electron-donating group, influencing the molecule's reactivity and intermolecular interactions.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O | [1][2] |

| Molecular Weight | 184.23 g/mol | [1][3] |

| CAS Number | 2113-56-6 | [1][2] |

| Appearance | Colorless liquid or low-melting solid | [4][5] |

| Density | ~1.08 g/cm³ | [4][5] |

| Boiling Point | 140 °C @ 5 mmHg | [3][4] |

| Melting Point | 88-90 °C | [3][5] |

| Refractive Index | 1.6070 - 1.6100 | [3][5] |

Synthesis of this compound via Williamson Ether Synthesis

A common and reliable method for the preparation of this compound is the methylation of 3-hydroxybiphenyl. This reaction is a classic example of the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent.

Causality and Experimental Rationale

The choice of reagents and conditions is dictated by the need for selective O-methylation. 3-hydroxybiphenyl is first deprotonated by a strong base, typically a hydroxide like potassium hydroxide (KOH), to form the more nucleophilic potassium 3-phenylphenoxide. Dimethyl sulfate ((CH₃)₂SO₄) is an excellent and cost-effective methylating agent, providing a reactive methyl group for the Sₙ2 attack by the phenoxide. The reaction is typically warmed to ensure a reasonable reaction rate. A second addition of base and methylating agent can be employed to drive the reaction to completion.

Detailed Experimental Protocol[6]

-

Deprotonation: Dissolve 102 g of 3-hydroxybiphenyl in a solution of 67.8 g of potassium hydroxide in 650 mL of water in a suitable reaction vessel equipped with a mechanical stirrer.

-

First Methylation: Add 86.6 mL of dimethyl sulfate dropwise over 30 minutes while stirring. The reaction is exothermic and the mixture will warm.

-

Heating: After the addition is complete, maintain the reaction mixture at 75 °C for 15 minutes.

-

Second Addition: After 1 hour, add another 33.6 g of potassium hydroxide dissolved in 45 mL of water, followed by the dropwise addition of 37.8 g of dimethyl sulfate at 65 °C over 15 minutes.

-

Final Reaction: Keep the mixture at 75 °C for an additional hour to ensure complete reaction.

-

Work-up and Extraction: After cooling to room temperature, the oily product layer is separated. The aqueous layer is extracted twice with methylene chloride. The initial oily layer is also taken up in methylene chloride.

-

Washing and Drying: The combined organic phases are washed once with 2 N sodium hydroxide solution and once with water. The organic layer is then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield crude this compound, which can be used directly or purified further by vacuum distillation.[6]

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential. This multi-faceted approach provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR : The spectrum should exhibit a sharp singlet around 3.8 ppm corresponding to the three protons of the methoxy group. The aromatic region (typically 6.8-7.6 ppm) will show a complex multiplet pattern corresponding to the nine protons on the two phenyl rings.

-

¹³C NMR : The spectrum will show a signal for the methoxy carbon around 55 ppm and a series of signals in the aromatic region (110-160 ppm), including a characteristic signal for the carbon attached to the oxygen atom (~160 ppm).[1]

-

-

Mass Spectrometry (MS) : Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and can reveal fragmentation patterns. The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 184, corresponding to the molecular weight of C₁₃H₁₂O.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The spectrum of this compound will feature characteristic C-O stretching vibrations for the ether linkage (around 1250-1000 cm⁻¹) and C-H stretching for the aromatic rings (~3100-3000 cm⁻¹) and the methyl group (~2950-2850 cm⁻¹).[1]

-

Chromatography : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound. A single, sharp peak in the chromatogram under calibrated conditions indicates a high-purity sample.

Analytical Workflow Diagram

Caption: Standard analytical workflow for this compound characterization.

Applications in Research and Drug Development

The structure of this compound makes it a valuable building block in several high-technology fields.

-

Materials Science : It is used as an intermediate in the synthesis of liquid crystals for display technologies.[4] The rigid biphenyl core helps in the formation of ordered mesophases, a key characteristic of liquid crystals. It also plays a role in producing organic semiconductors and other optoelectronic materials where conjugated aromatic systems are required.[4]

-

Pharmaceutical Development : In medicinal chemistry, the this compound scaffold is incorporated into larger, more complex molecules to develop new therapeutic agents.[4] Its lipophilicity and defined three-dimensional structure can be leveraged to optimize binding to biological targets. It is particularly useful in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build even more complex biaryl or substituted aromatic structures.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

-

GHS Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[1]

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid : In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, call a poison control center or doctor.

Conclusion

This compound is a compound of significant utility in both academic research and industrial applications. Its well-defined molecular structure and accessible synthesis routes make it a staple building block for advanced organic synthesis. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its safe and effective use in the development of next-generation materials and pharmaceuticals.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 257971, this compound. Retrieved from [Link]

-

CP Lab Safety (n.d.). This compound, min 96%, 1 gram. Retrieved from [Link]

-

PrepChem (2023). Synthesis of 3-methoxy biphenyl. Retrieved from [Link]

-

Organic Syntheses (n.d.). Biphenyl, 3,3'-dimethyl-. Org. Syn. Coll. Vol. 5, p.412. Retrieved from [Link]

-

MySkinRecipes (n.d.). This compound. Retrieved from [Link]

-

LookChem (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 2113-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound CAS#: 2113-56-6 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

A Comprehensive Guide to the Spectroscopic Characterization of 3-Methoxybiphenyl

Abstract: This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Methoxybiphenyl. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It synthesizes the information from the perspective of an application scientist, focusing on the causality behind experimental choices, the interpretation of spectral features, and the integration of multiple analytical techniques to build a self-validating, unambiguous structural confirmation. This guide includes detailed experimental protocols, data tables, and explanatory diagrams to serve as a practical reference for the characterization of substituted biaryl compounds.

Introduction to this compound and its Spectroscopic Imperative

This compound (C₁₃H₁₂O, Molar Mass: 184.24 g/mol ) is a biaryl ether, a structural motif present in numerous natural products, pharmaceuticals, and materials science applications.[1][2][3] Its precise identification and characterization are paramount for quality control, reaction monitoring, and regulatory submission. The unequivocal confirmation of its structure relies not on a single technique, but on the synergistic application of multiple spectroscopic methods.

This guide details the three pillars of molecular characterization for this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy to define the carbon-hydrogen framework and connectivity.

-

Infrared (IR) Spectroscopy to identify the functional groups present.

-

Mass Spectrometry (MS) to determine the molecular weight and analyze fragmentation patterns, further corroborating the structure.

By integrating the data from these orthogonal techniques, we create a robust, self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The Causality of NMR Experimental Design

The choice of experiment is dictated by the need to resolve the molecule's complete H-C framework. A standard ¹H NMR is the initial step, offering insights into the number and type of protons.[4] This is followed by a broadband-decoupled ¹³C NMR to identify all unique carbon environments. For a molecule like this compound, the choice of a deuterated solvent with good solubilizing power and minimal signal interference, such as deuterochloroform (CDCl₃), is critical for acquiring high-quality data.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region (typically 6.8-7.6 ppm) and the aliphatic region, which contains the sharp singlet of the methoxy group protons. The protons on the methoxy-substituted ring are influenced by the electron-donating oxygen, causing shifts in their positions relative to the protons on the unsubstituted phenyl ring.

Table 1: ¹H NMR Data for this compound

| Labeled Proton | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2', H-6' | ~7.55 | Multiplet (pseudo-d) | 2H | - |

| H-3', H-4', H-5' | ~7.30 - 7.45 | Multiplet | 3H | - |

| H-2 | ~7.15 | Multiplet (pseudo-s) | 1H | - |

| H-4 | ~7.15 | Multiplet (pseudo-t) | 1H | - |

| H-5 | ~7.30 | Triplet | 1H | ~8.0 |

| H-6 | ~6.85 | Multiplet (pseudo-d) | 1H | - |

| -OCH₃ | ~3.85 | Singlet | 3H | N/A |

| (Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. Assignments are based on typical values for substituted biphenyls and anisoles.)[5][6][7] |

-

Methoxy Protons (-OCH₃): This appears as a sharp singlet at ~3.85 ppm with an integration of 3H, a hallmark of a methoxy group not coupled to any other protons.[8][9]

-

Unsubstituted Phenyl Ring (H-2' to H-6'): These five protons appear as a complex multiplet between ~7.30 and 7.55 ppm. The complexity arises from multiple, overlapping coupling patterns.

-

Substituted Phenyl Ring (H-2, H-4, H-5, H-6): The electron-donating methoxy group at C3 influences these protons. The proton ortho to the other ring (H-2) and the proton para to it (H-4) often show complex splitting. The proton at H-6, ortho to the methoxy group, is typically shifted upfield to around 6.85 ppm.

Caption: Fig 1. ¹H NMR Assignments for this compound.

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. In this compound, due to molecular asymmetry, all 13 carbon atoms are chemically distinct and should produce 13 discrete signals in a broadband proton-decoupled spectrum.

Table 2: ¹³C NMR Data for this compound

| Labeled Carbon | Chemical Shift (δ) ppm |

| C1 | ~143.0 |

| C2 | ~112.9 |

| C3 | ~160.0 |

| C4 | ~119.8 |

| C5 | ~129.8 |

| C6 | ~112.8 |

| C1' | ~141.2 |

| C2', C6' | ~127.3 |

| C3', C5' | ~128.8 |

| C4' | ~129.7 |

| -OCH₃ | ~55.2 |

| (Note: Data is based on values reported in spectral databases and predictive models for similar structures. Actual values may vary.)[8][9][10] |

-

Methoxy Carbon (-OCH₃): The signal at ~55.2 ppm is characteristic of a methoxy group carbon attached to an aromatic ring.[8]

-

Oxygen-Bearing Carbon (C3): This carbon is the most deshielded aromatic carbon, appearing far downfield at ~160.0 ppm due to the strong electron-withdrawing inductive effect of the attached oxygen atom.

-

Quaternary Carbons (C1, C1'): The two carbons at the biphenyl linkage appear in the 141-143 ppm range.

-

Protonated Aromatic Carbons: The remaining eight CH carbons of the aromatic rings appear in the typical range of ~112 to 130 ppm.

Protocol 2: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly more concentrated sample (15-25 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a standard broadband proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Processing: Fourier transform, phase correct, and reference the spectrum. The central peak of the CDCl₃ solvent signal is typically used as a secondary reference at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The Diagnostic Power of Vibrational Spectroscopy

For this compound, the key diagnostic feature is the ether linkage (C-O-C). Aryl alkyl ethers have two distinct and strong C-O stretching absorptions that are highly characteristic.[8][11][12] The choice of sampling technique (e.g., KBr pellet for solids, NaCl plates for oils, or an ATR accessory) depends on the physical state of the sample and the desired quality of the spectrum.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980 - 2850 | Aliphatic (CH₃) C-H Stretch | Medium-Weak |

| ~1600, ~1580, ~1475 | Aromatic C=C Ring Stretch | Strong-Medium |

| ~1250 | Asymmetric C-O-C Stretch (Aryl-O) | Strong |

| ~1040 | Symmetric C-O-C Stretch (O-Alkyl) | Strong |

| 900 - 690 | Aromatic C-H Out-of-Plane Bend | Strong |

| (Note: Values are typical for aryl alkyl ethers.)[11][12][13] |

The IR spectrum provides clear, confirmatory evidence for the proposed structure:

-

The presence of peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds.

-

Peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methoxy group.

-

The most crucial diagnostic signals are the two strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, which are definitive evidence for the aryl alkyl ether functional group.[8][9]

-

Strong absorptions in the 900-690 cm⁻¹ region correspond to the out-of-plane bending of the aromatic C-H bonds, which can provide information about the substitution pattern of the rings.

Caption: Fig 2. Key IR vibrational modes for this compound.

Protocol 3: Acquiring a Fourier-Transform Infrared (FT-IR) Spectrum

-

Sample Preparation (Neat Liquid/Oil): Place one drop of this compound (which is an oil at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin liquid film.

-

Background Scan: Place the sample holder (with no sample) into the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Place the prepared salt plates with the sample into the spectrometer.

-

Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides two critical pieces of information: the molecular weight of the analyte and, through fragmentation, clues about its substructures. Electron Ionization (EI) is a common "hard" ionization technique that generates a molecular ion and a reproducible fragmentation pattern that serves as a molecular fingerprint.

Elucidating Molecular Weight and Fragmentation

For this compound, the primary goal is to observe the molecular ion (M⁺) at an m/z corresponding to its molecular weight (184). The subsequent fragmentation pattern must be consistent with the known structure, providing an additional layer of confirmation. When dealing with potentially labile molecules, adjusting ion source parameters like temperature or voltage can be crucial to prevent excessive in-source fragmentation and ensure the molecular ion is observed.[14]

Table 4: Major EI-MS Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

| 184 | [M]⁺ (Molecular Ion) | - |

| 169 | [M - CH₃]⁺ | •CH₃ |

| 155 | [M - CHO]⁺ | •CHO |

| 141 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 115 | [C₉H₇]⁺ | •CH₃, CO, C₂H₂ |

| (Source: Data derived from NIST and PubChem spectral libraries.)[10][15] |

-

Molecular Ion (m/z 184): The presence of a strong peak at m/z 184 confirms the molecular weight of C₁₃H₁₂O.[10]

-

Loss of Methyl (m/z 169): A common fragmentation for methoxy-containing compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a more stable oxonium ion.

-

Loss of Formyl Radical (m/z 155): Rearrangement and loss of a formyl radical (•CHO, 29 Da) is another characteristic fragmentation pathway for aromatic ethers.[16][17]

-

Loss of Methyl then CO (m/z 141): The significant peak at m/z 141 is highly diagnostic. It arises from the initial loss of a methyl radical to form the ion at m/z 169, which then loses a neutral molecule of carbon monoxide (CO, 28 Da).[10]

-

Further Fragmentation (m/z 115): The ion at m/z 141 can subsequently lose acetylene (C₂H₂, 26 Da), a common fragmentation for aromatic systems, to yield the ion at m/z 115.[10]

Caption: Fig 3. Proposed EI-MS fragmentation pathway for this compound.

Protocol 4: Acquiring an Electron Ionization Mass Spectrum

-

Sample Introduction: If using a Gas Chromatograph (GC-MS), dissolve a small amount of sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC, which separates the analyte before it enters the mass spectrometer.

-

Ionization: In the ion source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Workflow: A Self-Validating System

No single technique provides the complete picture. True structural confidence is achieved when the data from NMR, IR, and MS converge to support a single, unambiguous structure. This integrated approach forms a self-validating system where each result corroborates the others.

Caption: Fig 4. Integrated workflow for the spectroscopic confirmation of this compound.

-

MS confirms the molecular formula is C₁₃H₁₂O.

-

IR confirms the presence of an aryl ether functional group and aromatic rings.

-

NMR confirms the 13 unique carbons and the specific arrangement of the 12 protons on the methoxybiphenyl skeleton, locking in the 3-position substitution pattern.

Together, these data points leave no room for ambiguity and provide a definitive structural assignment.

References

- BenchChem. (2025). Mass Spectrometry Fragmentation of Polyhydroxylated Biphenyls: A Technical Support Guide.

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- Bandu, R., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal.

- ResearchGate. (2025).

- Wang, L., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry.

- Chemistry LibreTexts. Ether Infrared spectra.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 257971, this compound.

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- ResearchGate. (1995). ¹H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl.

- ResearchGate. (2025).

- The Royal Society of Chemistry. (2007).

- Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes.

- Wiley-VCH. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides.

- MySkinRecipes. This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11943, 4-Methoxybiphenyl.

- LookChem. This compound.

- CP Lab Safety. This compound, min 96%, 1 gram.

- Emery Pharma. (2018).

- ChemicalBook. Biphenyl(92-52-4) 1H NMR spectrum.

- Chemistry LibreTexts. (2021). 6.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound|lookchem [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. emerypharma.com [emerypharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 13. fiveable.me [fiveable.me]

- 14. benchchem.com [benchchem.com]

- 15. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

solubility of 3-Methoxybiphenyl in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methoxybiphenyl in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound (CAS 2113-56-6), a vital intermediate in the synthesis of liquid crystals and optoelectronic materials. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper establishes a robust theoretical framework for predicting its solubility based on molecular structure and solvent properties. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic equilibrium solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach and determine the solubility of this compound and structurally related compounds.

Introduction and Molecular Overview

This compound is an aromatic organic compound featuring a biphenyl core functionalized with a methoxy group at the 3-position. This structural arrangement, combining a large, non-polar biphenyl system with a moderately polar ether group, results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Understanding the solubility of this compound is paramount for its effective use. In synthetic chemistry, solvent selection dictates reaction kinetics, impurity profiles, and product isolation. In materials science and drug development, solubility impacts purification techniques like crystallization, formulation strategies, and ultimately, the performance and delivery of the final product.[4] This guide provides the foundational principles and practical methodologies to accurately predict and quantify this critical property.

Theoretical Framework: Predicting Solubility from First Principles

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This rule posits that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound provides clear indicators for its expected behavior.

-

Non-Polar Biphenyl Core: The dominant feature is the large, rigid, and non-polar biphenyl ring system. This structure favors strong van der Waals forces and π-π stacking interactions. Consequently, this compound is predicted to be highly soluble in solvents that share these characteristics, such as aromatic and other non-polar organic solvents.

-

Polar Methoxy Group (-OCH₃): The methoxy group introduces a degree of polarity and, importantly, a hydrogen bond acceptor site (the oxygen atom). While it lacks a hydrogen bond donor, this feature allows for dipole-dipole interactions and weak hydrogen bonds with protic solvents.

The interplay between these two features—the dominant non-polar core and the localized polar group—governs its solubility across the solvent spectrum.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 2113-56-6 | PubChem[1] |

| Molecular Formula | C₁₃H₁₂O | PubChem[1] |

| Molecular Weight | 184.23 g/mol | PubChem[1] |

| IUPAC Name | 1-methoxy-3-phenylbenzene | PubChem[1] |

| Melting Point | 88-90 °C | ChemicalBook[2][3] |

| Boiling Point | 140 °C @ 5 mmHg | ChemicalBook[2][3] |

| Density | 1.08 g/cm³ | ChemicalBook[2][3] |

Predicted Solubility Profile Across Solvent Classes

Based on the theoretical framework, a qualitative solubility profile for this compound can be predicted. This serves as an essential starting point for solvent screening and experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Xylene, Benzene | High | Strong π-π stacking and van der Waals interactions between the solvent and the biphenyl core. |

| Non-Polar Aliphatic | Hexane, Cyclohexane, Heptane | Low to Moderate | Favorable van der Waals forces, but lacks the specific π-π interactions seen with aromatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity and dispersibility of these solvents effectively solvate the entire molecule. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | A balance of polarity to interact with the methoxy group and organic character to solvate the biphenyl core. |

| Polar Aprotic (High Polarity) | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | The high polarity of the solvent may not optimally solvate the large non-polar region of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen-bonding network of the alcohol is only weakly disrupted by the single H-bond acceptor site on the solute. The large non-polar core limits solubility. |

| Aqueous | Water | Very Low / Insoluble | The molecule's overwhelmingly non-polar character prevents it from effectively integrating into water's strong hydrogen-bonding network.[6] |

Experimental Protocol for Solubility Determination: The Gold Standard

To move from prediction to quantification, a rigorous experimental methodology is required. The Saturation Shake-Flask (SSF) Method is the universally accepted gold standard for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[7]

Step-by-Step Methodology: Saturation Shake-Flask (SSF)

-

Preparation: Add an excess amount of solid this compound (enough to ensure a solid phase remains at equilibrium) to a known volume of the selected organic solvent in a sealed, inert glass vial (e.g., a 4 mL HPLC vial).

-

Causality: Using an excess of the solid is critical to ensure that the final solution is genuinely saturated, representing the thermodynamic limit of solubility.

-

-

Equilibration: Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber. Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours).

-

Causality: Continuous agitation maximizes the surface area for dissolution, while a prolonged equilibration period ensures the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8] Temperature control is paramount as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to permit the undissolved solid to settle.

-

Causality: This step is crucial to avoid transferring solid particles into the sample for analysis, which would artificially inflate the measured concentration.

-

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). Accurately dilute the filtered supernatant with a suitable mobile phase or solvent for analysis.

-

Causality: Filtration provides a final, definitive removal of any suspended microparticles. A precise dilution is necessary to bring the analyte concentration within the linear dynamic range of the analytical instrument.

-

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A standard calibration curve must be prepared to ensure accurate quantification.

-

Causality: A validated, sensitive analytical method is required to reliably measure the concentration, which directly corresponds to the solubility value.

-

Experimental Workflow Diagram

Caption: Workflow for the Saturation Shake-Flask solubility assay.

Key Factors Influencing Solubility

The solubility of this compound is a function of the complex interplay between solute and solvent properties.

Caption: Interplay of solute and solvent properties governing solubility.

Conclusion